molecular formula C6H10O4S B168537 1,1-dioxothiane-3-carboxylic acid CAS No. 167011-35-0

1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537
CAS No.: 167011-35-0
M. Wt: 178.21 g/mol
InChI Key: UGIYZUNKFKCETD-UHFFFAOYSA-N
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Description

1,1-dioxothiane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S It is characterized by a six-membered ring structure with a sulfur atom and two oxygen atoms attached to the sulfur, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxothiane-3-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydrothiopyran-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or methanol, and the temperature is maintained at around 0-25°C to ensure the selective formation of the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its sulfone group. The sulfone group can participate in various chemical reactions, such as nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxothiane-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group.

Properties

IUPAC Name

1,1-dioxothiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYZUNKFKCETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609348
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167011-35-0
Record name 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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